molecular formula C20H17BrO3 B8368265 Ethyl 4-(Benzyloxy)-5-bromo-2-naphthoate

Ethyl 4-(Benzyloxy)-5-bromo-2-naphthoate

Cat. No. B8368265
M. Wt: 385.2 g/mol
InChI Key: JKXCUDCTRJEISQ-UHFFFAOYSA-N
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Patent
US09139596B2

Procedure details

Naphthol 7 (3.20 g, 11.0 mmol) was dissolved in anhydrous DMF (78 mL). K2CO3 (3.05 g, 22.0 mmol), benzyl bromide (1.59 mL, 13.2 mmol), and Bu4NI (163 mg, 0.440 mmol) were added. The solution was stirred at 25° C. for 16 h. The reaction mixture was poured into H2O and extracted with ethyl acetate (3×). The organic extracts were combined, dried over Na2SO4, and concentrated under reduced pressure. The solid was recrystallized with 5% EtOAc/hexanes and the mother liquor was further purified by flash chromatography (SiO2, 6×15 cm, 10-20% EtOAc/hexanes gradient elution) affording additional 8 (3.30 g combined, 77%) as a brown crystalline solid. 1H NMR (CDCl3 500 MHz) δ 8.17 (s, 1H), 7.87 (d, J=7.5 Hz, 1H), 7.85 (d, J=8.0 Hz, 1H), 7.61 (d, J=7.5 Hz, 2H), 7.57 (s, 1H), 7.40 (t, J=7.5 Hz, 2H), 7.35-7.32 (m, 1H), 7.29 (t, J=7.5 Hz, 1H), 5.30 (s, 2H), 4.43 (q, J=7.0 Hz, 2H), 1.44 (t, J=7.0 Hz, 3H). 13C NMR (CDCl3, 125 MHz) δ 166.0, 154.5, 136.1, 136.0, 135.0, 129.3, 128.3, 128.0 (2C), 127.8, 126.8, 125.8, 124.1, 116.7, 106.9, 71.2, 61.1. IR (film) νmax 2980, 1712, 1413, 1236 cm−1. ESI-TOF HRMS m/z 385.0433 (M+H+, C20H17BrO3 requires 385.0434).
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
78 mL
Type
solvent
Reaction Step One
Name
Quantity
3.05 g
Type
reactant
Reaction Step Two
Quantity
1.59 mL
Type
reactant
Reaction Step Two
Name
Quantity
163 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[C:4]([OH:17])=[CH:5][C:6]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:7]2.C([O-])([O-])=O.[K+].[K+].[CH2:24](Br)[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1.O>CN(C=O)C.[N+](CCCC)(CCCC)(CCCC)CCCC.[I-]>[CH2:24]([O:17][C:4]1[C:3]2[C:8](=[CH:9][CH:10]=[CH:11][C:2]=2[Br:1])[CH:7]=[C:6]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:5]=1)[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1 |f:1.2.3,7.8|

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
BrC1=C2C(=CC(=CC2=CC=C1)C(=O)OCC)O
Name
Quantity
78 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
3.05 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1.59 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
163 mg
Type
catalyst
Smiles
[N+](CCCC)(CCCC)(CCCC)CCCC.[I-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 25° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized with 5% EtOAc/hexanes
CUSTOM
Type
CUSTOM
Details
the mother liquor was further purified by flash chromatography (SiO2, 6×15 cm, 10-20% EtOAc/hexanes gradient elution)
CUSTOM
Type
CUSTOM
Details
affording additional 8 (3.30 g combined, 77%) as a brown crystalline solid

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=CC(=CC2=CC=CC(=C12)Br)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.